molecular formula C13H17NO B12656171 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline CAS No. 83732-63-2

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline

Cat. No.: B12656171
CAS No.: 83732-63-2
M. Wt: 203.28 g/mol
InChI Key: HWVHXMMUTPERMI-UHFFFAOYSA-N
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Description

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is an organic compound characterized by a cyclohexene ring attached to an aniline moiety with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline typically involves the reaction of cyclohex-1-en-1-yl derivatives with 2-methoxyaniline under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where cyclohex-1-en-1-yl halides react with 2-methoxyaniline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-1-en-1-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the target. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Cyclohex-1-en-1-yl)-2-methoxyaniline is unique due to its combination of a cyclohexene ring and a methoxy-substituted aniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

83732-63-2

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-2-methoxyaniline

InChI

InChI=1S/C13H17NO/c1-15-13-9-11(7-8-12(13)14)10-5-3-2-4-6-10/h5,7-9H,2-4,6,14H2,1H3

InChI Key

HWVHXMMUTPERMI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CCCCC2)N

Origin of Product

United States

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